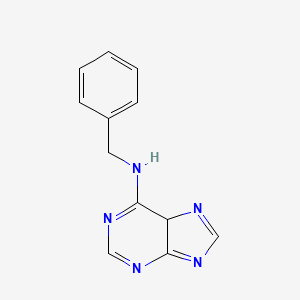

N-benzyl-5H-purin-6-amine

CAS No.:

Cat. No.: VC13457982

Molecular Formula: C12H11N5

Molecular Weight: 225.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11N5 |

|---|---|

| Molecular Weight | 225.25 g/mol |

| IUPAC Name | N-benzyl-5H-purin-6-amine |

| Standard InChI | InChI=1S/C12H11N5/c1-2-4-9(5-3-1)6-13-11-10-12(15-7-14-10)17-8-16-11/h1-5,7-8,10H,6H2,(H,13,14,15,16,17) |

| Standard InChI Key | OXMCIUSDDROQAN-UHFFFAOYSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

N-Benzyl-5H-purin-6-amine features a bicyclic purine core (a fused pyrimidine-imidazole ring system) substituted at the N6 position with a benzyl group (). Key structural attributes include:

| Property | Value |

|---|---|

| IUPAC Name | N-Benzyl-5H-purin-6-amine |

| Molecular Formula | |

| Molecular Weight | 225.25 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC=NC3=NC=NC32 |

| InChI Key | OXMCIUSDDROQAN-UHFFFAOYSA-N |

The benzyl group introduces steric bulk and lipophilicity, potentially enhancing membrane permeability compared to unsubstituted purines . X-ray crystallography of analogous compounds (e.g., N-benzyl-9-isopropyl-9H-purin-6-amine) reveals dihedral angles between the purine and benzene rings ranging from 82° to 89°, indicating limited π-π stacking interactions .

Tautomerism and Electronic Effects

Purine derivatives exhibit tautomerism, with the N6-amino group capable of adopting imino () or amino () forms. Nuclear magnetic resonance (NMR) studies on related compounds (e.g., N-methoxy-9-methyl-9H-purin-6-amines) demonstrate that electron-withdrawing substituents at C2 stabilize the amino tautomer, while alkyl groups favor the imino form . For N-benzyl-5H-purin-6-amine, the absence of strong electron-withdrawing groups suggests a predominance of the amino tautomer under physiological conditions.

Synthesis and Optimization

Catalytic One-Step Synthesis

A patented method (CN107488177A) describes a streamlined synthesis using hypoxanthine and benzylamine in the presence of a composite catalyst () . Key parameters include:

| Parameter | Optimal Range |

|---|---|

| Catalyst Ratio () | 1:0.22–0.25:0.01–0.02 |

| Reaction Temperature | 60–70°C |

| Solvent | N,N-Dimethylformamide (DMF) |

| Reaction Time | 6–8 hours |

| Yield | 73–95% |

The catalyst system facilitates nucleophilic aromatic substitution at C6 of hypoxanthine, bypassing multi-step protocols. acts as a dehydrating agent, while enhances electrophilicity at the reaction site .

Purification and Scalability

Post-synthesis, the crude product is neutralized (pH ≈ 7) and purified via recrystallization from ethanol/water mixtures. Industrial-scale production could employ continuous flow reactors to improve yield consistency, as demonstrated for N-benzyl-9-ethyl-9H-purin-6-amine. Challenges include minimizing chlorion () contamination from , which may necessitate ion-exchange chromatography for pharmaceutical-grade material .

Physicochemical and Spectroscopic Properties

Solubility and Partition Coefficients

Experimental data for N-benzyl-5H-purin-6-amine remain sparse, but analogues suggest:

| Property | Estimated Value |

|---|---|

| LogP (Octanol-Water) | 2.1–2.4 |

| Aqueous Solubility | <1 mg/mL (25°C) |

| Melting Point | 180–200°C (decomposition) |

The benzyl group confers moderate lipophilicity, enabling solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited water compatibility .

Spectroscopic Signatures

-

¹H NMR (DMSO-d6): δ 8.5–8.7 (s, 1H, H8), 7.2–7.4 (m, 5H, benzyl), 4.7 (s, 2H, ) .

-

IR: N–H stretch (3350 cm⁻¹), C=N (1650 cm⁻¹), aromatic C–H (3050 cm⁻¹) .

Biological Activities and Mechanisms

Antiproliferative Effects

Trisubstituted purines (e.g., 2,6,9-trisubstituted derivatives) demonstrate GI₅₀ values of 3.2 μM against acute myeloid leukemia (AML) cell lines (THP-1, MOLM-13) . Mechanisms may involve:

-

Apoptosis Induction: Flow cytometry reveals caspase-3/7 activation and Annexin V positivity .

-

Cell Cycle Arrest: G1/S phase blockade via CDK2 inhibition .

Applications in Medicinal and Agricultural Chemistry

Drug Discovery Scaffold

N-Benzyl-5H-purin-6-amine serves as a precursor for:

-

YTHDC1 Inhibitors: Chlorinated purine derivatives (e.g., 5-chloropyrazolopyrimidine) bind m⁶A RNA readers (Kd = 49 nM), showing promise in AML .

-

Antiviral Agents: Benzyl-substituted purines inhibit viral polymerases (IC₅₀ ≈ 10 μM in flavivirus models) .

Agricultural Uses

As a cytokinin analog, 6-benzylaminopurine (BAP) stimulates plant cell division and delays senescence . N-Benzyl-5H-purin-6-amine could enhance these effects due to greater metabolic stability.

Future Directions

Mechanistic Studies

-

Elucidate interactions with PI3K/AKT and MAPK pathways using phosphoproteomics.

-

Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.

Synthetic Advancements

-

Develop enantioselective routes using chiral catalysts (e.g., BINOL-phosphates).

-

Explore microwave-assisted synthesis to reduce reaction times .

Formulation Strategies

-

Nanoencapsulation (e.g., PLGA nanoparticles) to enhance bioavailability.

-

Prodrug design (e.g., phosphate esters) for targeted delivery.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume